3-(4-Fluorophenyl)piperazin-2-one
Overview
Description
“3-(4-Fluorophenyl)piperazin-2-one” is an organic compound with the molecular formula C10H11FN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of “3-(4-Fluorophenyl)piperazin-2-one” and its analogues has been reported in various studies . For instance, one study describes the synthesis of piperazine-chalcone hybrids and related pyrazoline analogues . Another study discusses the synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}- .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)piperazin-2-one” can be analyzed using various methods . The ChemSpider database provides detailed information about its molecular structure .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Fluorophenyl)piperazin-2-one” are not well-documented . More research is needed to fully understand its chemical reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)piperazin-2-one” include a density of 1.2±0.1 g/cm3, a boiling point of 393.6±42.0 °C at 760 mmHg, and a flash point of 191.9±27.9 °C .Scientific Research Applications
Flunarizine Synthesis and Applications :
- Flunarizine, a drug synthesized from compounds related to 3-(4-Fluorophenyl)piperazin-2-one, is known for its vasodilating effects, improvement in cerebral blood circulation, and antihistamine activity. It's used in treating migraines, dizziness, vestibular disorders, and epilepsy. The synthesis involves condensation reactions and metal-catalyzed amination processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Metabolism Studies :
- Comparative metabolism studies have been conducted on flunarizine, showing different metabolic pathways in rats, dogs, and humans. These studies provide insights into the metabolic transformations of 3-(4-Fluorophenyl)piperazin-2-one derivatives in different species (Lavrijsen et al., 1992).
Dopamine Transporter Ligands :
- Research into long-acting dopamine transporter ligands, using derivatives of 3-(4-Fluorophenyl)piperazin-2-one, has shown promising results for potential treatments of cocaine abuse. This involves studying the binding affinity and selectivity for dopamine and serotonin transporters (Hsin et al., 2002).
Microwave-Assisted Synthesis :
- New compounds with 3-(4-Fluorophenyl)piperazin-2-one structures have been synthesized under solvent-free conditions using microwave irradiation. This method offers an efficient way to produce these compounds with high yields (Li & Zhao, 2008).
Docking Studies and Synthesis of Novel Compounds :
- Piperazine-1-yl-1H-indazole derivatives, synthesized from related compounds, have shown significant roles in medicinal chemistry. Docking studies provide insights into their potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Antioxidant Properties :
- Certain 2-alkoxyphenylcarbamic acid-based compounds containing 3-(4-Fluorophenyl)piperazin-2-one structures have been evaluated for their antioxidant properties. These studies contribute to the understanding of structure-antioxidant relationships (Malík et al., 2017).
Bioactivity Studies :
- Novel Mannich bases with piperazines, including compounds related to 3-(4-Fluorophenyl)piperazin-2-one, have shown potential cytotoxic/anticancer and carbonic anhydrase inhibitory effects, suggesting their applicability in medical treatments (Gul et al., 2019).
Antimycobacterial Activity :
- Research into N-Arylpiperazines containing an Ethane-1,2-diyl connecting chain, related to 3-(4-Fluorophenyl)piperazin-2-one, has revealed promising antimycobacterial activity, indicating potential applications in treating mycobacterial infections (Goněc et al., 2017).
properties
IUPAC Name |
3-(4-fluorophenyl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKCIILEYAIXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519485 | |
Record name | 3-(4-Fluorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)piperazin-2-one | |
CAS RN |
85606-96-8 | |
Record name | 3-(4-Fluorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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